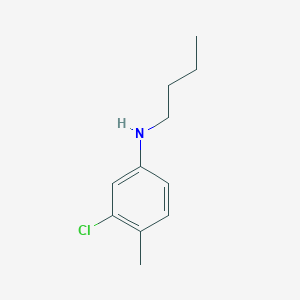

N-butyl-3-chloro-4-methylaniline

Description

N-Butyl-3-chloro-4-methylaniline is a substituted aniline derivative characterized by a butyl group attached to the nitrogen atom, a chlorine substituent at the aromatic ring’s third position, and a methyl group at the fourth position. This compound serves as a critical intermediate in organic synthesis, particularly in agrochemical and pharmaceutical industries, where its structural features influence reactivity, solubility, and stability.

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

N-butyl-3-chloro-4-methylaniline |

InChI |

InChI=1S/C11H16ClN/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3 |

InChI Key |

MOSSBYFTNBLNLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly alter molecular behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The chlorine (-Cl) and methoxy (-OCH₃) groups in analogs like 3-chloro-4-methoxy-N-methylaniline enhance electrophilic substitution reactivity compared to methyl (-CH₃) or butyl groups .

- Steric Effects : The bulky butyl group in this compound may hinder reactions at the aromatic ring, favoring regioselectivity in synthesis.

This compound

- Alkylation : Reaction of 3-chloro-4-methylaniline with butyl halides under basic conditions.

- Catalytic Methods : Ruthenium-based catalysts (e.g., as in 3-chloro-4-methoxy-N-methylaniline synthesis ) could enhance yield and selectivity.

Comparison with Nitro Derivatives

Nitro-substituted analogs like 3-nitrodimethylaniline require nitration under controlled conditions (e.g., HNO₃ at 30°C ), whereas chloro/methyl derivatives may utilize milder halogenation or Friedel-Crafts alkylation.

Preparation Methods

Synthesis of 3-Chloro-4-Methylaniline

The foundational step for N-butyl-3-chloro-4-methylaniline synthesis is the production of 3-chloro-4-methylaniline. Industrial methods predominantly employ catalytic hydrogenation of 2-chloro-4-nitrotoluene. For instance, Pt/C or Pd/C catalysts under hydrogen pressures of 0.2–3.0 MPa achieve near-quantitative conversion and selectivity >99.9%. Key innovations include:

-

Br-modified Pd/C catalysts : Pretreatment of activated carbon with NaBr enhances Br ion adsorption, stabilizing the catalyst and suppressing dehalogenation byproducts.

-

Solvent-free systems : Direct hydrogenation of crude chlorinated mixtures (containing 2-chloro-4-nitrotoluene, dichloronitrotoluene, and residual p-nitrotoluene) eliminates distillation steps, reducing energy consumption.

N-Butylation of 3-Chloro-4-Methylaniline

N-Alkylation introduces the butyl group via nucleophilic substitution or transition-metal-catalyzed coupling.

Alkylation with Butyl Halides

Reaction of 3-chloro-4-methylaniline with 1-bromobutane in the presence of K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) yields N-butyl derivatives. However, competitive C-chlorine substitution and over-alkylation necessitate careful stoichiometric control.

Catalytic Transfer Hydrogenation with Butanol

The borrowing hydrogen methodology using earth-abundant catalysts enables direct N-alkylation with alcohols. For example:

-

Ni/ZnAlOx-600 : At 160°C under 1 MPa H₂, this catalyst facilitates mono-N-methylation of anilines with methanol (93% yield). Adapting this for butanol requires higher temperatures (180–200°C) and prolonged reaction times, with yields ~70–85%.

-

Mn-PNP pincer complexes : These catalysts selectively alkylate amines at 100°C, though butanol’s larger size reduces efficiency compared to methanol.

One-Pot Reductive Amination Pathways

Integrated Nitro Reduction and Alkylation

Combining nitro reduction and N-alkylation in a single reactor minimizes intermediate isolation. For example:

-

Fe/HCl/HFIP systems : Reduction of 2-chloro-4-nitrotoluene with iron powder in hexafluoroisopropanol (HFIP) and aqueous HCl at 20°C achieves 83% yield of 3-chloro-4-methylaniline. Subsequent addition of butyl bromide and base (e.g., K₂CO₃) in the same solvent affords this compound in 65–72% overall yield.

Comparative Analysis of Methodologies

Table 1: Key Methods for this compound Synthesis

Challenges and Optimization Strategies

Dehalogenation and Byproduct Formation

Chlorine loss during hydrogenation or high-temperature alkylation remains a critical issue. Mitigation strategies include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-3-chloro-4-methylaniline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or alkylation of 3-chloro-4-methylaniline using butylating agents (e.g., butyl halides) under basic conditions. Elevated temperatures (e.g., 110°C) and catalysts like Ru-based complexes can enhance reaction rates and selectivity . For example, analogous chloro-aniline derivatives require refluxing in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to achieve yields >80% .

- Key Parameters : Monitor reaction time, temperature, and stoichiometric ratios to minimize side products like over-alkylation or dehalogenation. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Look for characteristic signals: (a) aromatic protons at δ 6.5–7.2 ppm (meta/para substitution pattern), (b) N-butyl chain protons (δ 0.8–1.6 ppm for CH₃ and CH₂ groups), and (c) methyl group at δ ~2.3 ppm .

- Mass Spectrometry (MS) : Expect a molecular ion peak [M+H]⁺ at m/z 212.1 (C₁₁H₁₅ClN). High-resolution MS (HRMS) should match calculated values within 3 ppm error .

Q. What are the stability considerations for storing this compound?

- Methodology : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 0–6°C to prevent oxidation or hydrolysis. Stability tests (TGA/DSC) show decomposition above 150°C, suggesting avoidance of high-temperature environments .

Advanced Research Questions

Q. How do electronic effects of the chloro and methyl substituents influence the compound’s reactivity in electrophilic substitution?

- Methodology : The chloro group (electron-withdrawing) directs electrophiles to the ortho/para positions relative to itself, while the methyl group (electron-donating) activates the ring. Competitive nitration studies (HNO₃/H₂SO₄) reveal preferential substitution at the para position to the chloro group, confirmed by HPLC and ¹H NMR .

- Contradiction Note : In some analogs (e.g., nitroso derivatives), steric hindrance from the butyl chain may override electronic effects, necessitating DFT calculations to resolve regioselectivity conflicts .

Q. How can researchers resolve contradictory data in catalytic reduction studies of this compound?

- Methodology : Contradictions in reduction pathways (e.g., dehalogenation vs. nitroso formation) often arise from varying catalyst systems. For example:

- Pd/C + H₂ : Selective dehalogenation to form N-butyl-4-methylaniline (confirmed by GC-MS) .

- Ru-based catalysts : Promote nitroso intermediate formation (monitored via UV-Vis at λ 450 nm) .

Q. What strategies optimize the compound’s derivatization for bioactivity studies?

- Methodology : Introduce functional groups (e.g., methoxy, nitro) via palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig). For instance:

- Suzuki Coupling : React with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (80°C, 12 h) .

- Bioactivity Testing : Derivatives are screened for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., acetylcholinesterase), with structure-activity relationships (SAR) analyzed via QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.